molecular formula C5H8N4O2 B13082504 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B13082504
M. Wt: 156.14 g/mol
InChI Key: WKJUOKXLBVVNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is attached to an acetic acid moiety through an aminomethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological and chemical properties.

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid has diverse applications in scientific research, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid can be compared with other similar compounds, such as:

    1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the aminomethyl group, resulting in different chemical and biological properties.

    2-(1H-1,2,3-triazol-4-yl)acetic acid: Similar to the target compound but with variations in the position of the triazole ring attachment.

    4-(aminomethyl)-1H-1,2,3-triazole: This compound lacks the acetic acid moiety, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-1-4-2-9(8-7-4)3-5(10)11/h2H,1,3,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJUOKXLBVVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.